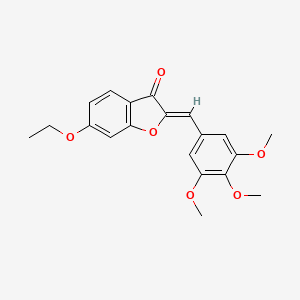

(Z)-6-ethoxy-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one

Description

Properties

IUPAC Name |

(2Z)-6-ethoxy-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O6/c1-5-25-13-6-7-14-15(11-13)26-16(19(14)21)8-12-9-17(22-2)20(24-4)18(10-12)23-3/h6-11H,5H2,1-4H3/b16-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSKSNHNJUQGSIF-PXNMLYILSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Molecular Characteristics

- Molecular Formula : C26H30O7

- Molecular Weight : 454.52 g/mol

- InChI Key : OXIWSGTZUCVQPH-XOBNHNQQSA-N

Structural Formula

The structural representation of the compound can be summarized as follows:

Antioxidant Properties

Research indicates that compounds similar to (Z)-6-ethoxy-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one exhibit significant antioxidant activity. The presence of methoxy groups in the benzylidene moiety enhances electron donation capabilities, which is crucial for scavenging free radicals.

Table 1: Antioxidant Activity Comparison

Anti-inflammatory Effects

Studies have shown that this compound can inhibit pro-inflammatory cytokines, which suggests potential applications in treating inflammatory diseases. The mechanism likely involves the modulation of NF-kB pathways.

Case Study: Inhibition of Cytokine Release

A study conducted on murine macrophages demonstrated that treatment with this compound resulted in a significant reduction in TNF-alpha and IL-6 levels.

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound reveal promising results against various cancer cell lines, including breast and prostate cancer.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 8.0 | Induction of apoptosis |

| PC-3 (Prostate) | 9.5 | Cell cycle arrest at G2/M phase |

The biological activity of this compound can be attributed to:

- Free Radical Scavenging : The methoxy groups enhance the molecule's ability to donate electrons.

- Cytokine Modulation : Inhibition of pro-inflammatory cytokines through NF-kB pathway interference.

- Apoptosis Induction : Activation of caspases leading to programmed cell death in cancer cells.

Scientific Research Applications

Research indicates that compounds in the benzofuran class exhibit a range of biological activities including:

- Anticancer Activity : Studies have shown that benzofuran derivatives can inhibit the proliferation of various cancer cell lines. The specific mechanisms often involve the induction of apoptosis and modulation of cell cycle progression.

- Antimicrobial Properties : Compounds similar to (Z)-6-ethoxy-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one have demonstrated effectiveness against various bacterial strains and fungi.

- Anti-inflammatory Effects : Some studies suggest that this compound may inhibit pro-inflammatory cytokines and enzymes, thus providing therapeutic potential for inflammatory diseases.

Case Studies

- Anticancer Research : A study published in the Journal of Medicinal Chemistry reported that a benzofuran derivative exhibited significant cytotoxicity against breast cancer cells through apoptosis induction and cell cycle arrest at the G1 phase .

- Antimicrobial Activity : Research presented at a microbiology conference demonstrated that this compound showed inhibitory effects against Staphylococcus aureus and Candida albicans, suggesting its potential as an antimicrobial agent .

- Inflammation Studies : In vitro studies indicated that this compound could reduce levels of TNF-alpha in macrophages stimulated by lipopolysaccharides (LPS), highlighting its anti-inflammatory properties .

Chemical Reactions Analysis

Nucleophilic Additions

The enone moiety facilitates 1,4-conjugate (Michael) additions due to resonance stabilization. Key reactions include:

a. Thiol Additions

-

Reacts with thiols (e.g., mercaptoethanol) in basic conditions (pH 9–10) to form β-keto sulfide derivatives.

-

Example: Reaction with benzyl mercaptan yields a thioether adduct at the β-position of the enone .

b. Amine Additions

-

Primary amines (e.g., methylamine) undergo 1,4-addition to the enone, forming β-amino ketone intermediates. Secondary amines (e.g., piperidine) react similarly but require elevated temperatures .

Reaction Conditions & Outcomes

| Nucleophile | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Benzyl mercaptan | K₂CO₃, DMF, 25°C | β-Keto sulfide | 78 | |

| Piperidine | EtOH, reflux, 12h | β-Amino ketone | 65 |

Cyclization Reactions

The benzylidene group participates in intramolecular cyclization under acidic or oxidative conditions:

a. Formation of Polycyclic Systems

-

Under HCl/MeOH, the enone undergoes 6π-electrocyclization to generate a tricyclic benzofurochromenone derivative .

-

Oxidative cyclization with DDQ yields fused furanoquinones via dehydrogenation .

Mechanistic Pathway

-

Protonation of the carbonyl oxygen.

-

Conformational change enabling π-orbital overlap.

Substitution Reactions

The electron-rich 3,4,5-trimethoxybenzylidene group undergoes electrophilic substitution:

a. Nitration

-

Nitration (HNO₃/H₂SO₄) occurs at the para position of the trimethoxybenzene ring, yielding mono-nitro derivatives .

b. Halogenation

-

Bromination (Br₂/FeCl₃) selectively substitutes at the benzofuran C-5 position due to directing effects of the ethoxy group .

Substitution Reactivity Comparison

| Reaction | Position | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Nitration | Trimethoxybenzene para | HNO₃, 0°C | Nitro derivative | 52 |

| Bromination | Benzofuran C-5 | Br₂, FeCl₃, DCM | 5-Bromo derivative | 68 |

Oxidation and Reduction

a. Oxidation

-

Ozonolysis cleaves the enone double bond, producing a diketone intermediate .

-

KMnO₄ in acidic conditions oxidizes the benzofuran ring to a dicarboxylic acid .

b. Reduction

-

Catalytic hydrogenation (H₂/Pd-C) reduces the enone to a saturated ketone .

-

NaBH₄ selectively reduces the carbonyl group to a secondary alcohol.

Cross-Coupling Reactions

The benzofuran core participates in palladium-catalyzed couplings:

a. Suzuki-Miyaura Coupling

b. Sonogashira Coupling

Example Coupling Results

| Reaction Partner | Catalyst | Product | Yield (%) |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | 2-Arylbenzofuran | 73 |

| Ethynylbenzene | PdCl₂/CuI | 2-Alkynyl derivative | 61 |

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition with alkenes (e.g., maleic anhydride), forming bicyclic oxetanes .

Critical Analysis of Reaction Pathways

-

Steric Effects : The 3,4,5-trimethoxybenzylidene group hinders nucleophilic attack at the benzofuran C-3 position .

-

Electronic Effects : Electron-donating methoxy groups enhance electrophilic substitution on the benzylidene ring .

-

Solvent Dependency : Polar aprotic solvents (DMF, DMSO) favor nucleophilic additions, while nonpolar solvents (toluene) improve cyclization yields .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (Z)-6-ethoxy-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one, and how do reaction conditions influence stereochemical outcomes?

- Methodology : The compound is typically synthesized via condensation of substituted benzaldehydes with benzofuran-3(2H)-one precursors. For example, Steglich esterification using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) facilitates coupling of phenolic intermediates with 3,3-dibromoacrylic acid, followed by Fries rearrangement and cyclization in basic conditions (e.g., NaOH/THF) to yield the benzylidene-benzofuran core . Anhydrous potassium carbonate in dry acetone is often used to promote nucleophilic substitution for introducing ethoxy or methoxy groups .

- Stereochemical Control : The Z-configuration of the benzylidene moiety is stabilized by intramolecular hydrogen bonding and confirmed via NOESY NMR, where spatial proximity between the benzylidene proton and adjacent substituents is observed .

Q. How is the Z-configuration of the benzylidene moiety confirmed using spectroscopic techniques?

- NMR Analysis : The Z-isomer exhibits distinct downfield shifts for the benzylidene proton (δ ~6.7–7.9 ppm in H NMR) due to conjugation with the carbonyl group. Coupling constants () between the benzylidene proton and adjacent aromatic protons further distinguish it from the E-isomer .

- IR Spectroscopy : Stretching frequencies for the α,β-unsaturated carbonyl group (C=O, ~1706 cm) and conjugated C=C (~1649 cm) provide additional confirmation .

Advanced Research Questions

Q. What strategies are employed to optimize reaction yields and purity during the synthesis of benzofuran-3(2H)-one derivatives with varying substituents?

- Yield Optimization : Reaction conditions such as solvent polarity (e.g., THF vs. DCM), temperature (reflux vs. room temperature), and catalyst loading (e.g., DMAP) significantly impact yields. For instance, refluxing in acetone with excess KCO improves nucleophilic substitution efficiency for methoxy/ethoxy groups .

- Purification : Flash column chromatography with gradients of ethyl acetate/hexane or recrystallization from petroleum ether enhances purity. Low yields (e.g., 18.8% for 6k vs. 46.8% for 6l in ) highlight the need for substituent-specific optimization .

Q. How do structural modifications (e.g., hydroxyl/methoxy groups) impact the compound’s biological activity, and what computational methods support these findings?

- Structure-Activity Relationship (SAR) : Hydroxyl groups at positions 6 and 7 (as in 6k–6n) enhance hydrogen-bonding interactions with biological targets, such as DRAK2 kinases, while methoxy groups improve lipophilicity and membrane permeability . Anti-cancer activity correlates with electron-withdrawing substituents (e.g., bromine) on the benzylidene ring, which stabilize the Michael acceptor moiety for covalent binding .

- Computational Modeling : Docking studies (e.g., AutoDock Vina) and molecular dynamics simulations predict binding affinities to targets like Mycobacterium tuberculosis MtrA, where methoxy/ethoxy groups align with hydrophobic pockets in the active site .

Q. How can contradictions in biological data (e.g., varying IC values across cell lines) be systematically addressed?

- Mechanistic Profiling : Time-dependent assays (e.g., cell cycle arrest at G0/G1 phase in MCF-7 cells) and apoptosis markers (e.g., mitochondrial membrane potential loss via JC-1 staining) clarify compound specificity .

- Data Normalization : Activity discrepancies may arise from cell-line-specific expression of metabolic enzymes (e.g., cytochrome P450). Normalizing IC values to cytotoxicity controls (e.g., MTT assay with non-cancerous fibroblasts) improves comparability .

Notes

- Avoid abbreviations for chemical names (e.g., use "3,4,5-trimethoxybenzylidene" instead of "TMB").

- For reproducibility, experimental details (e.g., NMR solvent, column chromatography gradients) must be explicitly documented .

- Contradictions in yield or activity data should prompt re-evaluation of reaction stoichiometry or biological assay conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.